1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide

Description

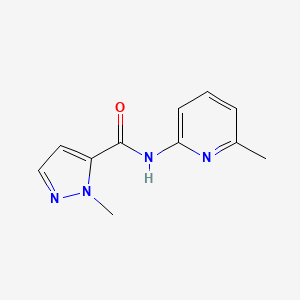

1-Methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole-carboxamide derivative characterized by a pyrazole core substituted with a methyl group at the 1-position and a carboxamide group at the 5-position. The carboxamide nitrogen is further linked to a 6-methylpyridin-2-yl moiety. This compound belongs to a broader class of pyrazole derivatives, which are widely studied for their diverse biological and pharmacological properties, including antiviral, anti-inflammatory, and pesticidal activities .

Properties

IUPAC Name |

2-methyl-N-(6-methylpyridin-2-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-8-4-3-5-10(13-8)14-11(16)9-6-7-12-15(9)2/h3-7H,1-2H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISKVFTXSWQFQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC=NN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

Substitution Reactions: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

Amidation: The carboxamide group is introduced through an amidation reaction, typically involving the reaction of a carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it significant in medicinal chemistry:

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, studies have shown that 1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide has cytotoxic effects against MCF7 (breast cancer) cells, with an IC₅₀ value indicating significant potency.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | MCF7 | 3.79 |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep2 | 3.25 |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26 |

Applications in Research

The compound's applications extend beyond anticancer research:

- Enzyme Inhibitors : Investigated for its potential as a selective inhibitor in various enzymatic reactions.

Case Study: Enzyme Inhibition

A study explored the inhibitory effects of this compound on specific kinases involved in cancer proliferation pathways. The results indicated a strong binding affinity, suggesting its potential as a therapeutic agent in targeted cancer treatment.

Mechanism of Action

The mechanism of action of 1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The position of the carboxamide group on the pyrazole ring (4 vs. 5) significantly alters molecular interactions. For example, compound 6d (4-carboxamide) exhibits distinct ¹H-NMR shifts compared to the target compound (5-carboxamide) .

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in 6d and 3b enhances metabolic stability and hydrophobic interactions, as seen in their antiviral and pesticidal applications .

- Halogenation : Bromine and chlorine substituents in the pesticidal analog () improve target binding and environmental persistence, though this may raise regulatory concerns .

Antiviral Activity

- Sulfonamide Analogs (e.g., 3b) : Exhibit potent antiviral activity against measles virus (EC₅₀ values in µM range) due to sulfonyl groups enhancing solubility and target affinity .

- Pyridinylpyrimidines (e.g., N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine) : Demonstrated similarity (SwissParam score: 0.530) to pyrazole-carboxamides in computational studies, suggesting overlapping pharmacophores for protease inhibition .

Anti-inflammatory Activity

Pesticidal Activity

- Halogenated Analogs (): Derivatives like 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide are illicit insecticides with enhanced binding to insect ryanodine receptors. The target compound’s methylpyridine group may mimic these interactions but with reduced toxicity .

ADME and Computational Predictions

- Compound 4b (Pyrimidine Schiff Base) : Shared a similarity score of 0.530 with N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine, suggesting comparable bioavailability and metabolic stability. The target compound’s methyl groups may improve lipophilicity and membrane permeability relative to Schiff bases .

- benzene rings) drastically alter receptor selectivity (e.g., CB1 vs. CB2 affinity) .

Biological Activity

1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide is a notable compound within the class of pyrazole derivatives, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrazole ring substituted with a methyl group and a 6-methylpyridine moiety. The synthesis typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

- Attachment of the Pyridine Ring : The pyrazole ring is reacted with 2-bromo-6-methylpyridine in the presence of a base like potassium carbonate.

- Formation of the Carboxamide Group : Final modifications to yield the target compound.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(4-chlorophenyl)-1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide | MCF7 | 3.79 |

| 3-(4-chlorophenyl)-1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide | SF-268 | 12.50 |

| 3-(4-chlorophenyl)-1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide | NCI-H460 | 42.30 |

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. It has been shown to interact with specific molecular targets, such as kinases involved in cell signaling pathways. By binding to these targets, it can modulate cellular processes leading to apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives have also demonstrated anti-inflammatory effects. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of pyrazole derivatives in various therapeutic contexts:

- Combination Therapies : A study explored the synergistic effects of combining pyrazole derivatives with traditional chemotherapy agents like doxorubicin on breast cancer cell lines (MCF7 and MDA-MB-231). The results indicated enhanced cytotoxicity compared to doxorubicin alone, suggesting potential for improved treatment regimens .

- Enzyme Inhibition : Another research focused on the inhibition of Aurora-A kinase by related pyrazole compounds, which showed significant inhibitory activity (IC50 = 0.067 µM), underscoring their role in targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.